molecular formula C17H19N3O2 B3874419 3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine

3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine

Cat. No.: B3874419
M. Wt: 297.35 g/mol
InChI Key: ITBJQKLUNXZJNO-UHFFFAOYSA-N
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Description

3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The piperidine and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine and pyridine derivatives.

Scientific Research Applications

3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine and pyridine rings can enhance the compound’s binding affinity and specificity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperidine, piperidinone, and spiropiperidines share structural similarities.

    Pyridine derivatives: Compounds like pyridine, pyridinium salts, and pyridones are structurally related.

Uniqueness

3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine is unique due to the presence of both piperidine and pyridine rings, along with a nitrophenyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-20(22)16-8-6-14(7-9-16)13-19-11-2-1-5-17(19)15-4-3-10-18-12-15/h3-4,6-10,12,17H,1-2,5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJQKLUNXZJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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